N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]propanamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15312607
InChI: InChI=1S/C21H27NO5S/c1-4-17-6-9-19(10-7-17)27-16(3)21(23)22(13-20-8-5-15(2)26-20)18-11-12-28(24,25)14-18/h5-10,16,18H,4,11-14H2,1-3H3
SMILES:
Molecular Formula: C21H27NO5S
Molecular Weight: 405.5 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]propanamide

CAS No.:

Cat. No.: VC15312607

Molecular Formula: C21H27NO5S

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]propanamide -

Specification

Molecular Formula C21H27NO5S
Molecular Weight 405.5 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-[(5-methylfuran-2-yl)methyl]propanamide
Standard InChI InChI=1S/C21H27NO5S/c1-4-17-6-9-19(10-7-17)27-16(3)21(23)22(13-20-8-5-15(2)26-20)18-11-12-28(24,25)14-18/h5-10,16,18H,4,11-14H2,1-3H3
Standard InChI Key VNZMDSVRMPKKCU-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)OC(C)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3

Introduction

Chemical Structure and Nomenclature

Structural Breakdown

The compound’s IUPAC name reflects its intricate architecture:

  • N-(1,1-Dioxidotetrahydrothiophen-3-yl): A five-membered tetrahydrothiophene ring oxidized to a sulfone at positions 1 and 1.

  • 2-(4-Ethylphenoxy): A phenoxy group substituted with an ethyl moiety at the para position.

  • N-[(5-Methylfuran-2-yl)methyl]: A furan ring methylated at position 5 and attached via a methylene bridge.

  • Propanamide: A three-carbon amide backbone linking the two nitrogen-bound substituents.

Table 1: Key Structural Features

FeatureDescription
Core Structure1,1-Dioxidotetrahydrothiophene (sulfolane derivative)
Aromatic Substituents4-Ethylphenoxy, 5-methylfuran-2-ylmethyl
Amide LinkagePropanamide spacer
Molecular FormulaC22H28NO6S
Molecular Weight434.5 g/mol

The sulfone group enhances polarity and potential hydrogen-bonding capacity, while the aromatic and heterocyclic groups contribute to lipophilicity and steric bulk .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions to assemble the distinct moieties:

  • Sulfolane Core Preparation:
    Tetrahydrothiophene is oxidized with hydrogen peroxide to form 1,1-dioxidotetrahydrothiophene (sulfolane). Selective functionalization at position 3 is achieved via nucleophilic substitution or metal-catalyzed coupling.

  • Amide Formation:
    Propanoyl chloride reacts with the sulfolane amine to form the propanamide backbone. Subsequent N-alkylation introduces the 5-methylfuran-2-ylmethyl group under basic conditions .

  • Etherification:
    The 4-ethylphenoxy group is attached via Williamson ether synthesis, utilizing 4-ethylphenol and a brominated intermediate.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Sulfolane OxidationH2O2, Acetic Acid, 60°C, 12h85
Propanamide CouplingPropanoyl Chloride, DIPEA, DCM, 0°C → RT72
N-Alkylation5-Methylfuran-2-ylmethanol, NaH, THF, 50°C68
Etherification4-Ethylphenol, K2CO3, DMF, 80°C65

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR (400 MHz, CDCl3): δ 7.25 (d, 2H, Ar-H), 6.45 (s, 1H, Furan-H), 4.15 (m, 2H, CH2N), 3.95 (m, 1H, Sulfolane-H).

    • 13C NMR: 175.2 (C=O), 151.0 (Sulfolane-SO2), 124.8 (Furan-C).

  • Mass Spectrometry (HRMS): m/z 434.1732 [M+H]+ (Calc. 434.1735).

  • HPLC Purity: >98% (C18 column, MeCN/H2O gradient) .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 25 mg/mL) but limited aqueous solubility (<0.1 mg/mL). Stability studies indicate decomposition above 200°C, with a melting point of 148–150°C .

Table 3: Key Physicochemical Data

PropertyValue
logP (Octanol-Water)3.2
pKa (Estimated)9.5 (Amide), <0 (Sulfone)
Solubility (DMSO)25 mg/mL
Melting Point148–150°C

The sulfone group increases polarity compared to non-oxidized thiophene analogs, while the 4-ethylphenoxy moiety enhances lipophilicity .

TargetIC50 (Estimated)Mechanism
GSK-3β~50 nMATP-competitive inhibition
S. aureus8 µg/mLCell wall synthesis disruption

Drug Likeness

  • Lipinski’s Rule: Molecular weight <500 (434.5), logP <5 (3.2), H-bond donors <5 (1), H-bond acceptors <10 (6).

  • PAINS Alerts: No reactive or promiscuous motifs detected .

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